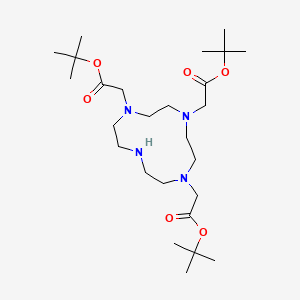

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate

概要

準備方法

合成経路と反応条件

DO3A-t-Bu-エステルの合成は、通常、シクレン(1,4,7,10-テトラアザシクロドデカン)とtert-ブチルブロモアセテートの反応によって行われます。この反応は塩基性条件下で行われ、多くの場合、水素化ナトリウムまたは炭酸カリウムを塩基として使用します。 反応は求核置換反応を通じて進行し、シクレンの窒素原子がtert-ブチルブロモアセテートの炭素原子を攻撃し、目的の生成物が形成されます .

工業生産方法

工業的な環境では、DO3A-t-Bu-エステルの製造は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度を確保するために最適化されます。 生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製され、不純物が除去されます .

化学反応解析

反応の種類

DO3A-t-Bu-エステルは、次を含むさまざまな化学反応を受けます。

置換反応: tert-ブチルエステル基は、求核置換によって他の官能基に置き換えることができます。

脱保護反応: tert-ブチルエステル基は、酸性条件下、通常はトリフルオロ酢酸を使用して、対応するカルボン酸誘導体を得るために除去することができます.

一般的な試薬と条件

求核置換: ジメチルホルムアミドなどの非プロトン性溶媒中の水素化ナトリウムまたは炭酸カリウム。

脱保護: ジクロロメタン中のトリフルオロ酢酸.

生成される主な生成物

置換: DO3Aのさまざまな官能基化誘導体。

科学研究の応用

DO3A-t-Bu-エステルは、科学研究で数多くの用途があります。

化学反応の分析

Types of Reactions

DO3A-t-Bu-ester undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyl ester groups can be replaced with other functional groups through nucleophilic substitution.

Deprotection Reactions: The tert-butyl ester groups can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the corresponding carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Substitution: Various functionalized derivatives of DO3A.

Deprotection: 1,4,7,10-tetraazacyclododecane-1,4,7-tris(acetic acid).

科学的研究の応用

Medical Imaging

One of the most significant applications of Tri-tert-butyl DOTA is as a chelating agent for metal ions used in magnetic resonance imaging (MRI) and positron emission tomography (PET) . Its ability to form stable complexes with metals like gadolinium (Gd) enhances the contrast in MRI scans.

Case Study : A study by De León-Rodríguez and Kovacs (2008) demonstrated the efficacy of DOTA-conjugates in improving the imaging quality of MRI by utilizing Gd-DOTA complexes, which provided high stability and low toxicity in biological systems .

Radiopharmaceuticals

DOTA is widely utilized in the development of radiopharmaceuticals for targeted cancer therapy. The compound can be conjugated with various radioisotopes such as and , allowing for targeted delivery of radiation to tumor sites.

| Radioisotope | Application | Study Reference |

|---|---|---|

| PET imaging | De León-Rodríguez & Kovacs (2008) | |

| Targeted radiotherapy | Clinical trials on Lu-DOTA conjugates |

Bioconjugation

Tri-tert-butyl DOTA serves as an effective reagent for bioconjugation processes. It can be attached to peptides or proteins through its carboxyl groups, facilitating the development of targeted therapeutics.

Example Application : The coupling of DOTA to peptides enhances their pharmacokinetic properties and allows for specific targeting of cancer cells. Research indicates that this method improves the therapeutic index of peptide-based drugs significantly .

Data Tables

The synthesis of Tri-tert-butyl DOTA involves several steps, typically starting from 1,4,7,10-tetraazacyclododecane. The stability of this compound under physiological conditions makes it particularly suitable for medical applications.

作用機序

DO3A-t-Bu-エステルとその誘導体の作用機序は、金属イオンとの安定な錯体の形成を伴います。環状マクロサイクルの窒素原子が金属イオンに配位して、安定なキレートを形成します。 このキレート化は、金属イオンの溶解度と安定性を高め、画像化や治療など、さまざまな用途に適したものにします .

類似化合物との比較

類似化合物

DOTA(1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸): 広く使用されているキレート剤で、酢酸基が4つあります。

DO2A(1,4,7,10-テトラアザシクロドデカン-1,4,7-トリス(酢酸): DO3Aに似ていますが、酢酸基が1つ少ない.

独自性

DO3A-t-Bu-エステルは、3つのtert-ブチルエステル基が存在することによって独特であり、これは立体障害をもたらし、化合物の安定性を高めます。 これにより、安定性と溶解性が重要な用途で特に役立ちます .

生物活性

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-triacetate (often referred to as t-Bu-DO3A) is a macrocyclic compound widely studied for its biological activity and potential applications in medical imaging and therapy. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H52N4O8

- Molecular Weight : 572.73 g/mol

- CAS Number : 137076-54-1

- Purity : Typically >97% .

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-triacetate serves primarily as a chelating agent for metal ions such as gadolinium. Its structure allows it to form stable complexes that enhance the efficacy of gadolinium in magnetic resonance imaging (MRI) applications. The compound's ability to modulate the relaxivity of gadolinium ions is crucial for improving contrast in MRI scans .

2. In Vitro Studies

In vitro studies have demonstrated that t-Bu-DO3A complexes exhibit significant anti-inflammatory properties. For instance:

- Cell Viability Assays : Various concentrations (1 to 100 μM) of t-Bu-DO3A were tested on different cell lines. Results indicated that the compound did not exhibit cytotoxicity at lower concentrations while effectively reducing inflammation markers in higher concentrations .

- Free Radical Scavenging Activity : The compound has been shown to scavenge free radicals effectively in DPPH and ABTS assays, indicating its potential antioxidant properties .

3. In Vivo Studies

In vivo evaluations have focused on the anti-inflammatory effects of t-Bu-DO3A:

- Animal Models : Studies using lipopolysaccharide (LPS)-induced inflammation models have shown that administration of t-Bu-DO3A significantly reduces nitric oxide production and inhibits inducible nitric oxide synthase (iNOS) activity .

- MRI Applications : The stability of gadolinium-t-Bu-DO3A complexes under physiological conditions has been confirmed through various studies, making them suitable for clinical applications in MRI diagnostics .

Case Studies

特性

IUPAC Name |

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHVTLJFPDOJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459679 | |

| Record name | DO3A-t-Bu-ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122555-91-3 | |

| Record name | DO3A-t-Bu-ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。